molecular formula C7H12O2 B575932 3-Hexen-2-one, 4-methoxy-, (E)- (9CI) CAS No. 174007-53-5

3-Hexen-2-one, 4-methoxy-, (E)- (9CI)

Cat. No.: B575932
CAS No.: 174007-53-5
M. Wt: 128.171
InChI Key: RARAPNOMCKCBRL-FNORWQNLSA-N
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Description

3-Hexen-2-one, 4-methoxy-, (E)- (9CI) is an α,β-unsaturated ketone with a methoxy (-OCH₃) substituent at the 4-position and an E-configuration across the double bond. Its molecular formula is C₇H₁₂O₂, derived from the base structure of 3-hexen-2-one (C₆H₁₀O) with an additional methoxy group. The E-configuration implies that the higher-priority groups on the double bond (C3 and C4) are on opposite sides, influencing its stereochemical properties and interactions.

This compound belongs to a class of bioactive ketones, where the conjugated enone system and electron-donating methoxy group may enhance its reactivity in organic synthesis or biological pathways.

Properties

CAS No.

174007-53-5

Molecular Formula

C7H12O2

Molecular Weight

128.171

IUPAC Name

(E)-4-methoxyhex-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(9-3)5-6(2)8/h5H,4H2,1-3H3/b7-5+

InChI Key

RARAPNOMCKCBRL-FNORWQNLSA-N

SMILES

CCC(=CC(=O)C)OC

Synonyms

3-Hexen-2-one, 4-methoxy-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hexen-2-one, 4-methoxy-, (E)- (9CI) with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Double Bond Configuration
3-Hexen-2-one, 4-methoxy-, (E)- (9CI) Not available C₇H₁₂O₂ 128.17 4-OCH₃ E
3-Hexen-2-one (base structure) 763-93-9 C₆H₁₀O 98.14 None E/Z mixtures
4-Hexen-2-one, 3-methyl-, (E)- (9CI) 80201-26-9 C₇H₁₂O 112.17 3-CH₃ E
3-Hexen-2-one, 3,4-dimethyl-, (E)- 20685-46-5 C₈H₁₄O 126.20 3-CH₃, 4-CH₃ E
4-Methyl-3-penten-2-one (Mesityl oxide) 141-79-7 C₆H₁₀O 98.14 4-CH₃ N/A (saturated ketone)

Key Observations :

  • Methoxy vs.

Physicochemical Properties

Boiling Point and Polarity
  • 3-Hexen-2-one, 4-methoxy-, (E)- : Estimated boiling point is higher than 3-hexen-2-one (≈145°C) due to increased molecular weight and polarity from the methoxy group.
  • 3-Hexen-2-one (base) : Boiling point ≈145°C; logP ≈1.20, indicating moderate hydrophobicity .
  • 4-Hexen-2-one, 3-methyl-: Lower polarity than the methoxy analog (logP ≈1.5–2.0) due to the nonpolar methyl group .
Spectral Data
  • NMR : The methoxy group in the target compound would show a singlet near δ 3.3–3.5 ppm in ¹H NMR, distinct from methyl groups (δ 1.0–1.5 ppm) in analogs .
  • IR : A strong carbonyl stretch (≈1700 cm⁻¹) and C-O stretch (≈1250 cm⁻¹) confirm the ketone and methoxy functionalities .

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